molecular formula C22H28ClN3O4 B4496822 N-(4-CHLOROPHENYL)-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA

N-(4-CHLOROPHENYL)-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA

Cat. No.: B4496822
M. Wt: 433.9 g/mol
InChI Key: GKIDSUDHCSQRBC-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trimethoxybenzyl group, and a piperidyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA typically involves the following steps:

    Formation of the Piperidyl Intermediate: The piperidyl intermediate can be synthesized by reacting 4-piperidone with 3,4,5-trimethoxybenzyl chloride under basic conditions.

    Coupling with Chlorophenyl Isocyanate: The piperidyl intermediate is then reacted with 4-chlorophenyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]CARBAMATE
  • N-(4-CHLOROPHENYL)-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]THIOUREA

Uniqueness

N-(4-CHLOROPHENYL)-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O4/c1-28-19-12-15(13-20(29-2)21(19)30-3)14-26-10-8-18(9-11-26)25-22(27)24-17-6-4-16(23)5-7-17/h4-7,12-13,18H,8-11,14H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIDSUDHCSQRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-CHLOROPHENYL)-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA

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